1-(2-Trifluoromethylphenyl)-4-aminopiperidine chemical structure
1-(2-Trifluoromethylphenyl)-4-aminopiperidine chemical structure
An In-Depth Technical Guide to 1-(2-Trifluoromethylphenyl)-4-aminopiperidine for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Trifluoromethylphenyl)-4-aminopiperidine is a synthetically derived organic compound that has emerged as a significant building block in medicinal chemistry. Its structure, featuring a piperidine core, a trifluoromethylphenyl group, and an amino moiety, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive technical overview of its chemical architecture, physicochemical properties, synthesis methodologies, and its applications in drug discovery, alongside crucial safety and handling protocols.
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(2-Trifluoromethylphenyl)-4-aminopiperidine is characterized by a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom. This core structure is prevalent in a wide array of pharmaceuticals.[1] Attached to the piperidine nitrogen is a phenyl group substituted at the ortho-position with a trifluoromethyl (CF3) group. An amino (-NH2) group is located at the 4-position of the piperidine ring.
Key Structural Features and Their Implications:
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Piperidine Ring: This saturated heterocyclic amine serves as a fundamental scaffold in many bioactive compounds.[2]
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2-Trifluoromethylphenyl Group: The strategic placement of a trifluoromethyl group significantly influences the molecule's properties. This electron-withdrawing group can modulate the basicity of the piperidine nitrogen, which can be crucial for receptor binding and pharmacokinetic profiles.[3] The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and bio-absorption.[4]
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4-Amino Group: This primary amine provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This functional group is key to its role as a versatile intermediate in the synthesis of more complex molecules.[2]
Physicochemical Data Summary:
| Property | Value |
| Molecular Formula | C11H13F3N2 |
| Molecular Weight | 230.23 g/mol [5] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 146 °C[2] |
| Density | 0.93 g/cm³[2] |
Synthesis and Manufacturing
The synthesis of 1-(2-Trifluoromethylphenyl)-4-aminopiperidine is a multi-step process that can be achieved through various synthetic routes. A common and efficient method involves the reductive amination of an N-substituted 4-piperidone derivative.[6]
General Synthetic Workflow:
Caption: A representative synthetic pathway to 1-(2-Trifluoromethylphenyl)-4-aminopiperidine.
Detailed Experimental Protocol: Reductive Amination
The following protocol is a generalized procedure for the reductive amination step, a key transformation in the synthesis of 4-aminopiperidine derivatives.[6]
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Reaction Setup: To a solution of 1-(2-(Trifluoromethyl)phenyl)piperidin-4-one (1.0 equivalent) in a suitable solvent (e.g., methanol or dichloromethane) is added an amine source, such as ammonium acetate or a solution of ammonia in methanol (excess).
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Addition of Reducing Agent: A reducing agent, typically sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 equivalents), is added portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours to overnight. Progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-(2-Trifluoromethylphenyl)-4-aminopiperidine.
Applications in Drug Development
The 4-aminopiperidine scaffold is a valuable structural motif found in a number of bioactive compounds.[7] Its derivatives have shown potential in various therapeutic areas.
Logical Relationship of Structural Features to Therapeutic Potential:
Caption: The interplay between the structural components of 1-(2-Trifluoromethylphenyl)-4-aminopiperidine, its resulting chemical properties, and its potential applications in drug development.
Examples of Therapeutic Areas:
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Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The trifluoromethyl group can enhance blood-brain barrier penetration.
-
Antifungal Agents: 4-Aminopiperidines have been investigated as a novel class of antifungal agents that target ergosterol biosynthesis.[6]
-
Antiviral Agents: The 4-aminopiperidine scaffold is a key building block for piperazine-based CCR5 antagonists, which are potent HIV-1 entry inhibitors.[7]
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Dopamine Transporter (DAT) Inhibitors: Aminopiperidine derivatives have been explored as bioisosteric replacements for piperazine in the development of atypical DAT inhibitors with improved metabolic stability.[8]
Safety and Handling
As with all chemical compounds, proper safety precautions must be observed when handling 1-(2-Trifluoromethylphenyl)-4-aminopiperidine. This material should be considered hazardous until more information is available.[9]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[10][11] It is recommended to work under a chemical fume hood.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[11] Contaminated clothing should be changed immediately and washed before reuse.[10]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[10]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[11]
-
In all cases of exposure, seek medical attention if you feel unwell.[10]
Storage and Disposal:
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
References
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet for 1-(2-Trifluoromethylphenyl)-4-aminopiperidine.
- Thermo Fisher Scientific. (2025, October 24).
- United States Biological. (n.d.).
- Cayman Chemical. (2023, June 13). Product Information: 1-(2-Trifluoromethylphenyl)piperazine (hydrochloride).
- Chem-Impex. (n.d.). 1-Aminopiperidine.
- FUJIFILM Wako Chemicals. (2024, September 12).
- Wurm, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Saha, J., et al. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777670, 1-(2-(Trifluoromethyl)phenyl)piperazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12440702, 4-(4-(Trifluoromethyl)phenyl)piperidine.
- Zemtsov, A. A., & Rulev, Y. A. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
- Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96%.
- ResearchGate. (n.d.).
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